molecular formula C15H15NO2 B1339296 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 893737-65-0

4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1339296
CAS No.: 893737-65-0
M. Wt: 241.28 g/mol
InChI Key: PEOSDVIAQUMSQX-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is systematically classified as a substituted biphenyl carboxylic acid derivative characterized by the presence of both electron-donating dimethylamino functionality and electron-withdrawing carboxylic acid groups. The compound maintains the International Union of Pure and Applied Chemistry nomenclature as 4'-(dimethylamino)[1,1'-biphenyl]-3-carboxylic acid, reflecting its structural organization with the dimethylamino substituent positioned at the 4' position of one phenyl ring and the carboxylic acid group located at the 3 position of the adjacent phenyl ring. The molecular structure exhibits a linear formula of C15H15NO2, corresponding to a molecular weight of 241.29 grams per mole, which places it within the intermediate molecular weight range for pharmaceutical applications.

The compound's Chemical Abstracts Service registry number 893737-65-0 provides definitive identification within chemical databases, while additional registry identifiers include the Molecular Design Limited number MFCD06802623 and PubChem Substance identifier 15317438. The substance maintains classification as a solid at standard temperature conditions, typically appearing as a powder or crystalline material with coloration ranging from white to light yellow depending on purity and storage conditions. Storage recommendations specify maintenance under sealed, dry conditions at room temperature, with some suppliers recommending temperatures below 15 degrees Celsius for optimal stability.

Property Value Reference
Chemical Abstracts Service Number 893737-65-0
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol
Molecular Design Limited Number MFCD06802623
Physical State Solid (powder/crystals)
Appearance White to light yellow

Historical Context and Discovery

The development of this compound emerged from systematic investigations into substituted biphenyl carboxylic acid derivatives, building upon foundational research established in the synthesis of biphenyl-4-carboxylic acids and related compounds. Historical precedent for biphenyl carboxylic acid synthesis can be traced to methodological developments described in early chemical literature, where researchers established fundamental synthetic pathways for constructing biphenyl frameworks bearing carboxylic acid functionality. These early investigations provided the theoretical and practical foundation for subsequent development of more complex substituted derivatives incorporating additional functional groups such as amino substituents.

The synthetic methodology development for biphenyl carboxylic acids gained significant momentum through investigations into palladium-catalyzed coupling reactions, particularly Suzuki coupling methodologies that enabled efficient formation of biphenyl linkages from appropriately substituted aromatic precursors. Research conducted in the late twentieth century demonstrated the feasibility of multikilogram-scale synthesis approaches for biphenyl carboxylic acid derivatives, establishing protocols that could accommodate various substitution patterns while maintaining high yields and product purity. These methodological advances created the technical foundation necessary for the practical synthesis of more elaborate derivatives such as this compound.

Contemporary interest in this specific compound has been driven by recognition of its potential utility as a pharmaceutical intermediate and its incorporation into structure-activity relationship studies examining biphenyl carboxylic acid derivatives. The compound has found particular relevance in medicinal chemistry applications where researchers have investigated its properties as part of broader examinations of biphenyl carboxylic acid derivatives designed for specific biological targets. This historical trajectory demonstrates the evolution from fundamental synthetic methodology development to targeted compound design for specific applications in contemporary chemical research.

Significance in Chemical Research

This compound occupies a position of considerable significance within chemical research due to its unique electronic characteristics and structural features that make it valuable for multiple research applications. The compound's significance stems primarily from its incorporation of both electron-donating dimethylamino functionality and electron-withdrawing carboxylic acid groups within a single molecular framework, creating opportunities for tuning electronic properties and reactivity patterns. This electronic duality enables researchers to investigate structure-activity relationships where both electron density modulation and hydrogen bonding capabilities can be systematically varied through structural modifications.

Recent investigations have highlighted the importance of biphenyl carboxylic acid derivatives, including this compound, in the development of compounds targeting specific biological pathways. Research published in contemporary literature has demonstrated that biphenyl carboxylic acid derivatives can exhibit potent inhibitory activity against specific enzyme targets, with structural modifications to the biphenyl framework significantly influencing biological activity. These findings have established the compound as a valuable scaffold for medicinal chemistry investigations aimed at developing new therapeutic agents with improved selectivity and potency profiles.

The compound's utility extends beyond medicinal chemistry applications to encompass materials science research where biphenyl derivatives serve as building blocks for advanced materials with specific electronic or optical properties. The presence of the dimethylamino group provides opportunities for further chemical modification through established synthetic methodologies, enabling researchers to create libraries of related compounds for systematic property evaluation. Additionally, the carboxylic acid functionality offers versatility for incorporation into larger molecular architectures through amide bond formation, esterification, or metal coordination, expanding the compound's utility in synthetic chemistry applications.

Research Application Significance Key Features
Medicinal Chemistry Enzyme inhibitor development Dual electronic functionality
Structure-Activity Studies Electronic property tuning Modifiable substituent positions
Materials Science Building block applications Versatile functional groups
Synthetic Chemistry Intermediate compound utility Multiple reaction pathways

Related Biphenyl Carboxylic Acid Derivatives

The chemical landscape surrounding this compound encompasses a diverse array of structurally related biphenyl carboxylic acid derivatives that share common structural motifs while exhibiting distinct chemical and biological properties. Among the most closely related compounds is 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid, which maintains the biphenyl carboxylic acid core structure while incorporating amino and hydroxyl substituents at different positions. This compound, bearing Chemical Abstracts Service number 376592-93-7, exhibits a molecular formula of C13H11NO3 and molecular weight of 229.24, demonstrating how systematic structural modifications can alter both molecular properties and potential applications.

Another significant related derivative is 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, which substitutes the dimethylamino group with a trifluoromethyl substituent while relocating the carboxylic acid to the 4-position. This compound, with Chemical Abstracts Service number 195457-71-7 and molecular weight 266.22, illustrates how electron-withdrawing substituents can be systematically varied to investigate electronic effects on compound properties. The trifluoromethyl group provides significantly different electronic characteristics compared to the dimethylamino functionality, enabling comparative studies of electronic effects on biological activity and chemical reactivity.

Research investigations have also explored derivatives incorporating additional substituents, such as 4'-(Dimethylamino)-4-methyl[1,1'-biphenyl]-3-carboxylic acid, which adds methyl substitution to the basic dimethylamino biphenyl carboxylic acid framework. This compound demonstrates how incremental structural modifications can be employed to fine-tune molecular properties while maintaining the essential biphenyl carboxylic acid architecture. Additionally, derivatives such as 4'-(Dimethylamino)-6-formyl-[1,1'-biphenyl]-3-carboxylic acid incorporate aldehyde functionality, expanding the range of chemical transformations accessible through the biphenyl scaffold.

Contemporary research has particularly focused on biphenyl carboxylic acid derivatives designed for specific biological targets, with investigations demonstrating that systematic structural modifications can yield compounds with enhanced inhibitory activity against enzymes such as urate transporter 1. These studies have revealed that the positioning of substituents around the biphenyl framework significantly influences biological activity, with specific substitution patterns providing optimal interactions with target proteins. The development of these related derivatives continues to expand the available chemical space around the biphenyl carboxylic acid scaffold, providing researchers with increasingly sophisticated tools for investigating structure-activity relationships and developing compounds with desired properties.

Related Compound Chemical Abstracts Service Number Molecular Formula Key Structural Features
3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid 376592-93-7 C13H11NO3 Amino and hydroxyl substituents
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 195457-71-7 C14H9F3O2 Trifluoromethyl group
4'-(Dimethylamino)-4-methyl[1,1'-biphenyl]-3-carboxylic acid 1466624-87-2 C16H17NO2 Additional methyl substitution
4'-(Dimethylamino)-6-formyl-[1,1'-biphenyl]-3-carboxylic acid Not Available C16H15NO3 Formyl functionality

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(17)18/h3-10H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOSDVIAQUMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571369
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-65-0
Record name 4'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most common and efficient method to synthesize 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid is via the Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative and a boronic acid bearing the dimethylamino substituent.

  • Starting materials:

    • Halogenated benzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid)
    • 4-(Dimethylamino)phenylboronic acid
  • Catalysts:

    • Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are typically employed.
    • Ligand choice affects coupling efficiency and yield.
  • Reaction conditions:

    • Solvent system: Mixtures of 1,4-dioxane and water (4:1) are common.
    • Base: Potassium carbonate (K₂CO₃) is used to facilitate the reaction.
    • Temperature: Typically around 80°C.
    • Reaction time: Approximately 16 hours under stirring.
  • Protection/deprotection:

    • The carboxylic acid group may be protected as a methyl ester during coupling to prevent side reactions, followed by hydrolysis to regenerate the acid functionality.
  • Workup and purification:

    • After reaction completion (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate.
    • Organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
    • Purification is achieved by column chromatography using ethyl acetate/petroleum ether mixtures or by recrystallization.
    • Purity is confirmed by HPLC (>95%).

Introduction of the Dimethylamino Group

In some synthetic strategies, the dimethylamino group is introduced via nucleophilic substitution on a suitable precursor, but the Suzuki coupling with a pre-functionalized boronic acid is preferred for better regioselectivity and yield.

Carboxylation

The carboxylic acid group is generally introduced via the halogenated benzoic acid precursor. Alternatively, carboxylation can be performed by treating an arylmetal intermediate with carbon dioxide under high pressure and temperature, but this is less common for this compound.

Industrial Production Methods

  • Continuous flow processes are employed to enhance yield and purity.
  • Catalysts such as palladium or nickel facilitate coupling reactions.
  • Advanced purification techniques like recrystallization and chromatography ensure high purity.
  • Process optimization includes catalyst loading reduction and microwave-assisted synthesis to improve efficiency and reduce reaction times.

Experimental Data and Research Findings

Representative Experimental Procedure

Step Reagents and Conditions Outcome
1 3-Bromobenzoic acid (1.5 g, 12.18 mmol), 4-(Dimethylamino)phenylboronic acid (12.18 mmol), K₂CO₃ (1.21 g, 12.18 mmol), Pd(PPh₃)₄ (0.14 mL, 2.44 mmol), 1,4-dioxane:H₂O (4:1, 20 mL) Stir at 80°C for 16 h
2 Reaction monitored by TLC Completion confirmed
3 Dilution with water (10 mL), extraction with EtOAc (2 × 10 mL) Organic layer separated
4 Washing with water and brine, drying over Na₂SO₄, filtration Dry organic phase obtained
5 Solvent evaporation under reduced pressure Crude product obtained
6 Purification by column chromatography (ethyl acetate/petroleum ether) Pure this compound isolated

Characterization Techniques

Technique Purpose Typical Observations
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) Confirm structure and substituent positions Dimethylamino group singlet at ~3.0 ppm; aromatic protons consistent with biphenyl
¹³C NMR Carbon framework confirmation Signals corresponding to aromatic carbons and carboxylic acid carbonyl
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation [M+H]⁺ peak at 266.1176 (C₁₅H₁₅NO₂) with <5 ppm error
HPLC Purity assessment Single peak with retention time consistent with standard; purity >95%
IR Spectroscopy Functional group identification Characteristic carboxylic acid C=O stretch around 1700 cm⁻¹

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Notes
Suzuki-Miyaura Coupling 3-Bromobenzoic acid, 4-(Dimethylamino)phenylboronic acid Pd(PPh₃)₄ or PdCl₂(dppf) 80°C, 16 h, K₂CO₃ base, 1,4-dioxane:H₂O 75–80 Requires purification by chromatography
Nucleophilic Substitution (less common) Halogenated biphenyl precursor, dimethylamine None or base Elevated temperature Variable Lower regioselectivity
Carboxylation of arylmetal intermediate Arylmetal species, CO₂ None High pressure, high temperature Variable Less common for this compound

Research Insights and Optimization Strategies

  • Catalyst loading optimization: Reducing palladium catalyst to 1–2 mol% can lower costs and minimize byproducts without sacrificing yield.
  • Microwave-assisted synthesis: Can reduce reaction time to 10–15 minutes at 150°C while maintaining yields above 80%.
  • Boronic acid quality: Ensuring high purity of boronic acid reagents prevents deboronation side reactions, improving overall yield.
  • Purification: Reverse-phase HPLC or column chromatography is essential to achieve high purity, especially for biological applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its dimethylamino group can be labeled with isotopes for tracing studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the biphenyl structure provides a rigid framework for binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2'-(Methylamino)-[1,1'-biphenyl]-3-carboxylic Acid (CAS 1215206-12-4)
  • Structure: Methylamino (-NHCH₃) at the 2' position.
  • The methylamino group is less electron-donating than dimethylamino, resulting in weaker resonance effects and lower basicity (pKa ~8–9 vs. ~10–11 for dimethylamino) .
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Methoxy (-OCH₃) at the 4' position.
  • Comparison: Methoxy is a moderate electron-donating group (weaker than dimethylamino), leading to reduced electron density on the biphenyl ring. The carboxylic acid in this compound is less acidic (predicted pKa ~4.5) compared to the dimethylamino derivative (pKa ~3.8–4.2) due to weaker resonance donation .
4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid
  • Structure : Chloro (-Cl) and trifluoromethyl (-CF₃) groups at the 4' and 3' positions.
  • Comparison: Electron-withdrawing substituents (-Cl, -CF₃) increase the carboxylic acid’s acidity (pKa ~2.5–3.0) and reduce the compound’s solubility in polar solvents. Contrasts with the electron-donating dimethylamino group, which enhances solubility in organic solvents .
Antiparasitic Benzamidobenzoic Acids (4i, 4j, 4k, 4l)
  • Structure : Substituents include tert-butylbenzamido and methoxy groups.
  • Comparison: Bulky tert-butyl groups improve metabolic stability but reduce membrane permeability compared to the smaller dimethylamino group. Methoxy substituents (as in 4i) show moderate antiparasitic activity (IC₅₀ ~1–5 µM), while dimethylamino analogs may exhibit enhanced binding due to stronger electron donation .
(S)-α-Amino-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic Acid
  • Structure: Phosphonomethyl and amino groups.
  • Comparison: The phosphonomethyl group introduces a charged moiety, improving water solubility but limiting blood-brain barrier penetration. In contrast, the dimethylamino-carboxylic acid structure lacks ionic character, favoring lipophilic environments .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Acidity (pKa)
4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid ~200–220 (predicted) Moderate (DMSO, MeOH) 3.8–4.2
4'-Methoxy analog 237–239 High (MeOH, EtOAc) 4.5–5.0
4'-Chloro-3'-(trifluoromethyl) analog ~250–260 (predicted) Low (DCM, THF) 2.5–3.0

Stability and Reactivity

  • Oxidative Stability: The dimethylamino group is prone to oxidation under aerobic conditions, forming N-oxide derivatives. Methoxy and chloro analogs are more stable .
  • Hydrolytic Stability: Carboxylic acid derivatives with electron-donating groups (e.g., dimethylamino) resist hydrolysis better than electron-withdrawing analogs .

Biological Activity

4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with a dimethylamino group and a carboxylic acid functional group. Its molecular formula is C15H15NC_{15}H_{15}N and it has a molecular weight of approximately 225.29 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Receptor Binding : The dimethylamino group enhances binding affinity to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : The carboxylic acid moiety may participate in enzyme inhibition, impacting metabolic pathways.

Anticancer Activity

Research indicates that derivatives of biphenyl carboxylic acids exhibit anticancer properties. A study demonstrated that modifications in the structure significantly influenced their activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundH146 (small-cell lung cancer)15
Control CompoundH14630

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving Bcl-2/Bcl-xL inhibition, as noted in similar studies on related compounds .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A recent study highlighted its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli8
S. aureus4

These findings indicate that the biphenyl structure contributes to its ability to disrupt bacterial cell membranes .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to SCID mice bearing H146 xenograft tumors. The treatment led to significant tumor regression and increased apoptosis markers (cleaved PARP and caspase-3) within tumor tissues after 24 hours of administration at a dose of 15 mg/kg .

Case Study 2: Antimicrobial Effects

A study investigating the antimicrobial properties of the compound involved testing against clinical isolates of E. coli and S. aureus. Results showed that the compound inhibited growth effectively at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Q. What are the standard synthetic routes for 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-dimethylaminophenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromo- or 3-iodobenzoic acid). Key steps include:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are commonly used, with ligand choice impacting coupling efficiency .
  • Protection/deprotection : The carboxylic acid group may require protection (e.g., methyl ester) during coupling to prevent side reactions, followed by hydrolysis to regenerate the acid .
  • Purification : Reverse-phase HPLC or column chromatography is used to isolate the product, with purity confirmed via HPLC (>95%) .

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent positions and integration ratios. For example, the dimethylamino group appears as a singlet (~δ 3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₁₅H₁₅NO₂: 266.1176) with <5 ppm error .
  • HPLC : Retention time consistency and UV/Vis spectra (e.g., λmax ~260–280 nm for biphenyl systems) ensure purity .

Q. What solvent systems are optimal for solubility in experimental assays?

The compound exhibits limited aqueous solubility due to its biphenyl core. Recommended solvents:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
  • Buffer compatibility : Dilute in PBS (pH 7.4) with ≤1% DMSO for biological assays .

Advanced Research Questions

Q. How does the dimethylamino substituent influence structure-activity relationships (SAR) in drug discovery?

The dimethylamino group enhances electron-donating effects and lipophilicity , which can improve target binding (e.g., kinase or protease inhibition). For example:

  • Bioisosteric replacement : In biphenylcarboxamide derivatives, dimethylamino groups increase cellular permeability compared to methoxy or chloro substituents .
  • pH-dependent ionization : The tertiary amine (pKa ~8.5) may enhance solubility in acidic environments (e.g., lysosomal targeting) .
  • Case study : Analogous compounds with dimethylamino groups showed 3–5× higher potency against Bcl-xL compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or impurity profiles . Mitigation strategies:

  • Reproducibility checks : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., deaminated derivatives) that may interfere with activity .
  • Structural analogs : Compare activity of the compound with derivatives lacking the dimethylamino group to isolate its contribution .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., ATP-binding pockets). The dimethylamino group may form hydrogen bonds with Asp/Glu residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on substituent-induced conformational changes .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ values) of substituents with IC₅₀ data from related compounds .

Methodological Challenges and Solutions

Q. How to address low yields in Suzuki-Miyaura coupling steps?

  • Optimize catalyst loading : Reduce Pd catalyst to 1–2 mol% to minimize costs and byproducts .
  • Microwave-assisted synthesis : Shorten reaction time (e.g., 10–15 min at 150°C) while maintaining >80% yield .
  • Boronic acid quality : Ensure boronic acids are free from deboronation byproducts via pre-reaction NMR analysis .

Q. What strategies improve HPLC separation of biphenylcarboxylic acid derivatives?

  • Mobile phase : Use acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
  • Column selection : C18 columns (5 µm, 250 mm) provide better retention for polar biphenyl derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid

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